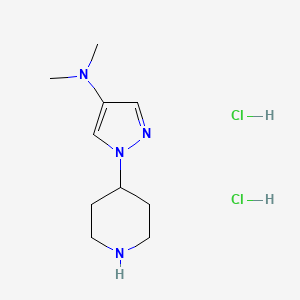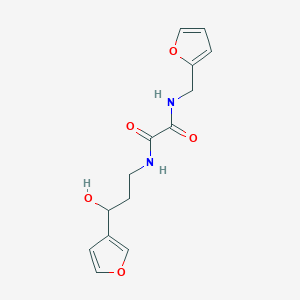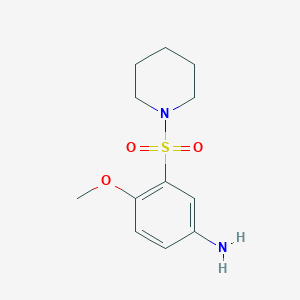
N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several key steps, including nucleophilic aromatic substitution, hydrogenation, and iodination processes. For instance, a robust three-step synthesis successfully delivered multi-kilogram quantities of a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, crucial for the synthesis of Crizotinib, showcasing a method that could be adapted for N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride (Fussell et al., 2012).
Molecular Structure Analysis
Molecular structure investigations have been conducted using techniques like X-ray crystallography combined with Hirshfeld and Density Functional Theory (DFT) calculations. These studies reveal intermolecular interactions and molecular packing insights, as well as electronic properties prediction through DFT calculations (Shawish et al., 2021).
Chemical Reactions and Properties
N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride's reactivity and chemical properties have been explored through its interactions and binding affinities in receptor studies, providing insights into its potential biochemical applications and interactions (Shim et al., 2002).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Molecular Structure Analysis : Synthesis and investigation of molecular structures of s-triazine derivatives, incorporating pyrazole/piperidine/aniline moieties, have been conducted. These studies include analyses of intermolecular interactions and electronic properties (Shawish et al., 2021).
Synthesis of Anticholinesterase Agents : Pyrazoline derivatives, including those with piperidine components, have been synthesized and evaluated for their anticholinesterase effects, significant in the context of neurodegenerative disorders (Altıntop, 2020).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Pyrazole-containing s-triazine derivatives have been synthesized and tested for antimicrobial and antifungal activities against various microorganisms (Sharma et al., 2017).
Antioxidant and Antitumor Activities
- Antioxidant Activities : Research into cyanoacetamide derivatives, including those with pyrazole and piperidine components, has shown promising antioxidant activities, relevant in the context of cancer research and therapy (Bialy & Gouda, 2011).
Ligand Synthesis and Analysis
Ligand Synthesis : Flexible ligands incorporating pyrazole and piperidine have been synthesized for potential applications in molecular binding studies (Potapov et al., 2007).
Receptor Binding Studies : Virtual screening and molecular studies targeting receptors have utilized compounds including pyrazole and piperidine derivatives for understanding cell migration and adhesion (Wang et al., 2011).
Conformational Analysis
- Molecular Conformational Analysis : Studies on pyrazole derivatives have explored their conformations and interactions with cannabinoid receptors, contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).
Wirkmechanismus
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. Piperidine derivatives often exhibit biological activity and are used in medicinal chemistry and drug design .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a piperidine structure can interact with various receptors or enzymes in the body, altering their function and leading to physiological changes .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a piperidine ring are involved in the central nervous system pathways, such as neurotransmitter regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperidine derivatives are usually well absorbed and distributed in the body, but the metabolism and excretion can vary .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. This could range from altering cell signaling, modulating immune response, to affecting neurotransmission .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, presence of other compounds, and specific conditions within the body .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-13(2)10-7-12-14(8-10)9-3-5-11-6-4-9;;/h7-9,11H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJPXHUZHSHMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN(N=C1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)
![3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2486908.png)

![2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2486911.png)
![1-[3-(1-methyl-1H-pyrrol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2486914.png)
![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid](/img/structure/B2486915.png)
![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2486917.png)
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![2-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2486921.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2486922.png)

![N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2486925.png)